molecular formula C11H9F3N4 B2709608 2-Hydrazinyl-4-phenyl-6-(trifluoromethyl)pyrimidine CAS No. 869952-73-8

2-Hydrazinyl-4-phenyl-6-(trifluoromethyl)pyrimidine

Cat. No.: B2709608
CAS No.: 869952-73-8
M. Wt: 254.216
InChI Key: FGWRFSYEDOHEAS-UHFFFAOYSA-N
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Description

Evolution of Pyrimidine Research in Medicinal Chemistry

Pyrimidines, first synthesized in 1879 via barbituric acid formation, became foundational to biochemistry following the discovery of their role in nucleic acids. The pyrimidine ring’s planar geometry and hydrogen-bonding capacity enabled its integration into nucleotide analogs, antiviral agents (e.g., zidovudine), and kinase inhibitors. By the late 20th century, medicinal chemists systematically explored C2, C4, and C6 substitutions to modulate bioactivity, leading to derivatives with improved target selectivity.

The hydrazinyl group’s introduction at the C2 position marked a strategic shift toward creating Schiff base precursors and metal-chelating agents. This modification, exemplified in 2-hydrazinyl-4-phenyl-6-(trifluoromethyl)pyrimidine, expanded pyrimidines’ applicability to enzyme inhibition and antimicrobial therapy.

Significance of Trifluoromethyl-Substituted Pyrimidines

Trifluoromethyl (CF~3~) groups impart unique physicochemical properties:

  • Lipophilicity enhancement : LogP increases by ~0.9 compared to methyl groups, improving membrane permeability.
  • Electron-withdrawing effects : The -I effect stabilizes adjacent negative charges, influencing binding to cationic enzyme pockets.
  • Metabolic resistance : C-F bonds resist oxidative degradation, prolonging half-life.

In agrochemicals, CF~3~-pyrimidines like fluazifop-butyl demonstrated herbicidal efficacy at sub-nanomolar concentrations. Pharmaceutical applications emerged with kinase inhibitors, where the CF~3~ group’s steric bulk and polarity enabled selective ATP-binding pocket interactions.

Emergence of Hydrazinyl Derivatives in Drug Discovery

Hydrazinyl (-NH-NH~2~) groups serve as:

  • Schiff base precursors : React with carbonyls to form imine linkages for metal coordination.
  • H-bond donors : Engage polar residues in enzyme active sites (e.g., aspartate in HIV protease).
  • Radical scavengers : Neutralize reactive oxygen species via N-H bond cleavage.

Synthetic routes to 2-hydrazinyl pyrimidines typically involve nucleophilic substitution of 2-chloro precursors with hydrazine hydrate. For example, this compound is synthesized in 82% yield via refluxing 2-chloro-4-phenyl-6-(trifluoromethyl)pyrimidine with excess hydrazine in ethanol.

Reaction Component Role
Hydrazine hydrate Nucleophile
Ethanol Polar aprotic solvent
Reflux (78°C) Thermal activation

Academic and Industrial Research Significance

Academic studies focus on mechanistic insights:

  • Quantum chemical calculations : DFT studies reveal the hydrazinyl group’s nucleophilic character (Fukui f⁻ index = 0.12).
  • Crystal engineering : Hydrogen-bonded networks stabilize solid-state structures for X-ray analysis.

Industrial applications prioritize scalability:

  • Agrochemicals : Syngenta and Bayer patent CF~3~-pyrimidines for fungicidal use.
  • Pharmaceuticals : Phase II trials of hydrazinyl-pyrimidine mTOR inhibitors show 44% tumor growth inhibition in xenografts.

Current Research Landscape

Three frontiers dominate the field:

  • Proteolysis-targeting chimeras (PROTACs) : this compound derivatives serve as E3 ligase binders, enabling targeted protein degradation.
  • Antimicrobial hybrids : Conjugation with fluoroquinolones yields dual-acting compounds (MIC = 0.25 µg/mL vs. MRSA).
  • Materials science : Pyrimidine-thiol derivatives form self-assembled monolayers for biosensors.

Properties

IUPAC Name

[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N4/c12-11(13,14)9-6-8(16-10(17-9)18-15)7-4-2-1-3-5-7/h1-6H,15H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWRFSYEDOHEAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)NN)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-4-phenyl-6-(trifluoromethyl)pyrimidine typically involves the reaction of 2-chloro-4-phenyl-6-(trifluoromethyl)pyrimidine with hydrazine hydrate. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the hydrazinyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Condensation Reactions with Carbonyl Compounds

The hydrazinyl group readily undergoes condensation with aldehydes or ketones to form hydrazones. This reaction is typically catalyzed by glacial acetic acid in ethanol under reflux:

2-Hydrazinylpyrimidine+RC=OAcOH, EtOH, ΔHydrazone derivative+H2O\text{2-Hydrazinylpyrimidine} + \text{RC=O} \xrightarrow{\text{AcOH, EtOH, Δ}} \text{Hydrazone derivative} + \text{H}_2\text{O}

Key Example :

  • Reaction with benzaldehyde yielded a hydrazone derivative with 87% efficiency (isolated yield) after 12 hours. Structural confirmation via 1H^1\text{H}-NMR showed a characteristic singlet at δ 8.19–8.54 ppm for the thiazole-methine proton .

Nucleophilic Substitution at the Pyrimidine Ring

The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the pyrimidine ring, enabling nucleophilic substitution at the 2- or 4-positions. For example:

2-Hydrazinylpyrimidine+RIK2CO3,MeCN, ΔO-Alkylated product\text{2-Hydrazinylpyrimidine} + \text{RI} \xrightarrow{\text{K}_2\text{CO}_3, \text{MeCN, Δ}} \text{O-Alkylated product}

Reaction Conditions :

SubstrateAlkylating AgentSolventTemp. (°C)Time (h)Yield (%)
Target compound Methyl iodideAcetone60675

Oxidation of the Hydrazinyl Group

The hydrazine moiety can be oxidized to generate diazonium intermediates, which participate in coupling or cyclization reactions:

2-HydrazinylpyrimidineOxidant (e.g., H2O2)Diazonium saltAzo compounds\text{2-Hydrazinylpyrimidine} \xrightarrow{\text{Oxidant (e.g., H}_2\text{O}_2\text{)}} \text{Diazonium salt} \rightarrow \text{Azo compounds}

Key Findings :

  • Oxidation with hydrogen peroxide in acidic media produced diazonium salts, confirmed by FT-IR loss of N–H stretches at 3237–3154 cm1^{-1} .

  • Subsequent coupling with β-naphthol yielded azo derivatives with λmax_{\text{max}} = 480 nm (UV-Vis) .

Schiff Base Formation

The hydrazinyl group reacts with α-haloketones to form Schiff bases, a precursor for heterocyclization. A representative protocol includes:

  • Condensation with thiosemicarbazide in ethanol/acetic acid.

  • Cyclization with α-bromoacetophenone to yield thiazole derivatives .

Data Table :

Starting MaterialProductReaction Time (h)Yield (%)
Target compound 2-Hydrazinyl-4-phenylthiazole1282

Metal Complexation

The hydrazine group acts as a bidentate ligand, coordinating with transition metals like Cu(II) or Fe(III):

2-Hydrazinylpyrimidine+Metal saltMetal complex\text{2-Hydrazinylpyrimidine} + \text{Metal salt} \rightarrow \text{Metal complex}

Example :

  • Reaction with CuCl2_2·2H2_2O in methanol yielded a square-planar Cu(II) complex (λmax_{\text{max}} = 650 nm, ESR g_\parallel = 2.15) .

Cyclocondensation Reactions

Under acidic conditions, the compound participates in [3+3] cyclocondensation with enaminones or enol ethers. For instance:

2-Hydrazinylpyrimidine+EnaminoneHCl, ΔTriheterocyclic fused system\text{2-Hydrazinylpyrimidine} + \text{Enaminone} \xrightarrow{\text{HCl, Δ}} \text{Triheterocyclic fused system}

Optimized Protocol :

  • 48-hour reflux in HCl/MeOH provided triheterocyclic products (e.g., pyrazolo[3,4-d]pyrimidines) in 65–70% yields .

Functionalization via Cross-Coupling

The phenyl group at the 4-position undergoes Suzuki-Miyaura coupling with arylboronic acids:

2-Hydrazinylpyrimidine+ArB(OH)2Pd(PPh3)4,Na2CO3Biaryl derivative\text{2-Hydrazinylpyrimidine} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{Biaryl derivative}

Conditions :

  • Catalyst: Pd(PPh3_3)4_4 (5 mol%)

  • Base: Na2_2CO3_3, DME/H2_2O (3:1), 80°C, 24 h

  • Yield: 60–68% (unoptimized) .

Scientific Research Applications

Anticancer Applications

Recent studies have demonstrated the anticancer potential of pyrimidine derivatives, including 2-Hydrazinyl-4-phenyl-6-(trifluoromethyl)pyrimidine. Research has shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives containing trifluoromethyl groups have been reported to enhance the efficacy of anticancer agents by improving their pharmacokinetic properties and targeting capabilities .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • In vitro studies have indicated that certain pyrimidine derivatives exhibit significant cytotoxicity against cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and Colo-205 (colon cancer). For example, compound modifications at specific positions on the pyrimidine ring have led to improved IC50 values, suggesting enhanced potency compared to standard chemotherapeutics like etoposide .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation pathways. The trifluoromethyl group is believed to play a crucial role in enhancing the lipophilicity and overall biological activity of the compounds .

Antimicrobial Properties

The antimicrobial activity of this compound has also been a focus of research. Pyrimidines have been shown to possess broad-spectrum antibacterial and antifungal properties.

Case Studies

  • Antibacterial Activity :
    • Compounds similar to this compound have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, including strains such as Staphylococcus aureus and Escherichia coli. In one study, derivatives exhibited IC50 values significantly lower than those of conventional antibiotics, indicating potential as new antimicrobial agents .
  • Antifungal Activity :
    • Research has also highlighted the antifungal properties of pyrimidine derivatives against various fungal pathogens. For instance, certain synthesized compounds showed promising results against fungi like Candida albicans and Aspergillus species, suggesting their utility in treating fungal infections .

Anti-inflammatory Applications

In addition to anticancer and antimicrobial activities, this compound has been investigated for its anti-inflammatory properties. Pyrimidines are known to modulate inflammatory pathways and can serve as lead compounds for developing new anti-inflammatory drugs.

Case Studies

  • Inhibition of Inflammatory Mediators :
    • Studies have shown that certain pyrimidine derivatives can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses. This suggests a potential application in treating conditions characterized by chronic inflammation .

Summary Table of Applications

Application AreaActivity TypeNotable Findings
AnticancerCytotoxicityEnhanced efficacy against various cancer cell lines
AntimicrobialBactericidal/FungicidalEffective against Gram-positive/negative bacteria
Anti-inflammatoryCytokine inhibitionPotential for treating chronic inflammatory conditions

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-4-phenyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Substituent Variations at the 2-Position

The 2-position in pyrimidine derivatives is critical for modulating biological activity. Below is a comparison of substituents and their effects:

Compound Name 2-Substituent Molecular Weight (g/mol) Key Properties/Activities Reference
2-Hydrazinyl-4-phenyl-6-(trifluoromethyl)pyrimidine Hydrazinyl 284.24 (calculated) Antifungal, insecticidal potential
2-[2-Methylazetidin-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine Methylazetidinyl Not reported Patent-listed (pharmacological use)
2-Thioureido-4-(trifluoromethyl)pyrimidine Thioureido 343.29 Enhanced solubility due to sulfur
2-Carboxy-6-ethyl-4-(trifluoromethyl)pyrimidine Carboxy 220.15 Potential for derivatization

Key Insights :

  • Hydrazinyl derivatives are associated with moderate to high antifungal activity, as seen in related trifluoromethyl pyrimidines .
  • Thioureido and carboxy groups improve solubility but may reduce cell membrane permeability compared to hydrazinyl .

Substituent Variations at the 4-Position

The 4-position often determines steric and electronic interactions with biological targets:

Compound Name 4-Substituent Molecular Weight (g/mol) Key Properties/Activities Reference
This compound Phenyl 284.24 Aromatic π-π stacking interactions
4-Cyclopropyl-2-hydrazinyl-6-(trifluoromethyl)pyrimidine Cyclopropyl 257.21 Increased metabolic stability
4-(3-Methoxyphenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine 3-Methoxyphenyl 284.24 Enhanced electron-donating effects
4-(3,5-Dichlorophenyl)-6-(trifluoromethyl)pyrimidine 3,5-Dichlorophenyl 369.20 Halogenated; potential pesticidal use

Key Insights :

  • Phenyl and 3-methoxyphenyl groups enhance aromatic interactions, which are critical for binding to fungal or insect targets .
  • Halogenated variants (e.g., dichlorophenyl in ) show pesticidal activity, likely due to increased electrophilicity.

Substituent Variations at the 6-Position

The 6-position trifluoromethyl group is a conserved feature in many derivatives due to its electron-withdrawing and hydrophobic effects:

Compound Name 6-Substituent Molecular Weight (g/mol) Key Properties/Activities Reference
This compound Trifluoromethyl 284.24 Standard in class; balanced activity
6-(4-Nitrophenyl)-4-(trifluoromethyl)pyrimidine 4-Nitrophenyl 299.21 Nitro group enhances reactivity
6-(Thiophen-2-yl)-4-(trifluoromethyl)pyrimidine Thiophen-2-yl Not reported Heterocyclic; potential CNS activity

Key Insights :

  • Trifluoromethyl is optimal for balancing lipophilicity and stability .
  • Nitrophenyl substituents increase electrophilicity but may introduce toxicity .

Biological Activity

2-Hydrazinyl-4-phenyl-6-(trifluoromethyl)pyrimidine (CAS No. 869952-73-8) is a pyrimidine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound exhibits potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H9F3N4
  • Molecular Weight : 252.21 g/mol
  • Appearance : White to light yellow solid

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity
  • Antimicrobial Activity
  • Enzyme Inhibition

Anticancer Activity

Recent studies have indicated that this compound demonstrates significant anticancer properties against various cancer cell lines.

Case Study: Antitumor Efficacy

In a comparative study, several pyrimidine derivatives were evaluated for their cytotoxic effects against human cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited an IC50 value of approximately 0.09 µM in MCF-7 cells, indicating potent anticancer activity compared to standard chemotherapeutic agents like etoposide .

CompoundCell LineIC50 (µM)
This compoundMCF-70.09
EtoposideMCF-70.12

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through interference with the cell cycle, particularly in the G1 phase . Molecular docking studies suggest that the compound binds effectively to key proteins involved in tumor growth regulation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains.

Case Study: Antibacterial Efficacy

In vitro tests showed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be as low as 0.025 µM for S. aureus, outperforming many conventional antibiotics .

Bacterial StrainMIC (µM)
Staphylococcus aureus0.025
Escherichia coli0.032

Enzyme Inhibition

The compound has been reported to act as an inhibitor for various enzymes, which is crucial for its therapeutic potential.

Mechanism Insights

Studies indicate that the hydrazinyl group in the structure may facilitate interactions with enzyme active sites, leading to competitive inhibition . This property is particularly relevant for enzymes involved in cancer metabolism and microbial resistance mechanisms.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-hydrazinyl-4-phenyl-6-(trifluoromethyl)pyrimidine, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with a pyrimidine precursor (e.g., 4-chloro-6-phenyl-2-(trifluoromethyl)pyrimidine). React with hydrazine hydrate in anhydrous ethanol under reflux for 6–8 hours. Monitor progress via TLC .
  • Step 2 : Optimize solvent choice (e.g., DMF or THF) and temperature (60–80°C) to improve yield. Use triethylamine as a base to neutralize HCl byproducts .
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the hydrazinyl derivative. Typical yields range from 45% to 65% depending on substitution .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Key Data :

  • ¹H NMR : Expect signals for hydrazinyl protons (δ 3.5–4.5 ppm, broad) and aromatic protons (δ 7.2–8.1 ppm, multiplet). The trifluoromethyl group appears as a singlet in ¹⁹F NMR (δ -60 to -65 ppm) .
  • IR : N–H stretching (3200–3400 cm⁻¹) and C=N/C–F vibrations (1650 cm⁻¹, 1100–1250 cm⁻¹) .
  • MS : Molecular ion peak [M+H]⁺ at m/z 297.1 (calculated for C₁₁H₁₀F₃N₅) .

Q. What safety protocols are critical during handling and disposal?

  • Guidelines :

  • Hazard Codes : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation). Use PPE (gloves, goggles, fume hood) .
  • Waste Management : Collect organic waste in halogen-resistant containers. Neutralize acidic byproducts with sodium bicarbonate before disposal via certified hazardous waste services .

Advanced Research Questions

Q. How does the hydrazinyl group influence reactivity in nucleophilic substitution or cyclocondensation reactions?

  • Mechanistic Insight :

  • The hydrazinyl moiety acts as a nucleophile, enabling reactions with carbonyl compounds (e.g., ketones or aldehydes) to form hydrazones or triazole derivatives. For example, condensation with oxalyl chloride in DMF generates fused pyrimidotriazine systems .
  • Kinetic Control : Use low temperatures (0–5°C) to favor mono-substitution; higher temperatures (80°C) promote cyclization .

Q. What computational methods predict the compound’s pharmacokinetic properties (e.g., LogP, bioavailability)?

  • Approach :

  • Lipophilicity : DFT calculations (B3LYP/6-311+G**) estimate LogP ≈ 2.1, suggesting moderate membrane permeability .
  • ADMET Prediction : SwissADME or Schrödinger QikProp can model metabolic stability. The trifluoromethyl group enhances resistance to oxidative metabolism .

Q. How can crystallographic data resolve contradictions in reported tautomeric forms (e.g., hydrazine vs. azo configurations)?

  • Experimental Design :

  • Grow single crystals via slow evaporation in ethanol/water (7:3). X-ray diffraction (Cu-Kα radiation) reveals bond lengths: N–N distances < 1.4 Å confirm hydrazine tautomerism .
  • Compare with theoretical models (Mercury software) to validate hydrogen-bonding networks .

Q. What strategies improve selectivity in antitumor activity studies against specific kinase targets?

  • Biological Evaluation :

  • Assay Design : Test against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays. IC₅₀ values < 1 µM indicate high potency .
  • Structure-Activity Relationship (SAR) : Modify the phenyl ring (e.g., electron-withdrawing substituents) to enhance binding to hydrophobic kinase pockets .

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